2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride
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Description
2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride is a chemical compound with the CAS Number: 1803561-67-2 . It has a molecular weight of 230.69 . The InChI code for this compound is 1S/C10H14N2O2.ClH/c1-12-10(13)7-14-9-4-2-3-8(5-9)6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H .
Molecular Structure Analysis
The InChI code for this compound provides information about its molecular structure. The code indicates that the compound has 10 carbon atoms (C10), 14 hydrogen atoms (H14), 2 nitrogen atoms (N2), and 2 oxygen atoms (O2). It also indicates the presence of a chloride ion (ClH) .Scientific Research Applications
Radioreceptor Assay Development
Cetamolol hydrochloride, a compound structurally related to 2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride, has been the focus of a study developing a radioreceptor assay to measure serum drug levels. This assay utilizes cetamolol's ability to compete with [3H]-dihydroalprenolol for rat lung binding sites, highlighting the compound's utility as a beta-adrenoceptor antagonist with potential applications in clinical trials and pharmacokinetics studies (Stern, 1984).
Allosteric Modifiers of Hemoglobin
Research into the design, synthesis, and testing of novel hemoglobin oxygen affinity decreasing agents reveals the potential of structurally similar compounds to this compound. These compounds can serve as allosteric effectors of hemoglobin, indicating their relevance in areas requiring reversal of depleted oxygen supply, such as ischemia or stroke. This suggests possible biomedical applications in enhancing oxygen delivery or developing blood substitutes (Randad et al., 1991).
Synthesis and Chemical Transformations
The synthesis of chemically related compounds, such as 4-Choloro-2-hydroxyacetophenone from 3-aminophenol, showcases the versatility and potential of these compounds in chemical synthesis and transformations. This process involves steps like acetylation, methylation, and Fries rearrangement, hinting at the broader chemical utility and synthetic applicability of compounds within this chemical class (Teng Da-wei, 2011).
Environmental and Analytical Applications
Studies on haloacetamides and haloacetaldehydes formation from phenolic compounds during water treatment processes highlight the environmental significance of chemically related compounds. These findings underscore the role of phenolic structures, similar to this compound, in forming byproducts with potential health impacts, thus informing water treatment and environmental health research (Chuang et al., 2015).
Enantioselective Analysis
Research on stereospecific derivatization and quantification of amphetamines and related compounds underscores the analytical chemistry applications of related chemical structures. This work involves chiral derivatizing agents for amino groups, highlighting the importance of such compounds in analytical methods for determining the enantiomeric composition of pharmaceuticals and other substances (Shin & Donike, 1996).
Properties
IUPAC Name |
2-[3-(aminomethyl)phenoxy]-N-methylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-12-10(13)7-14-9-4-2-3-8(5-9)6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYPONSPIQXWIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=CC(=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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